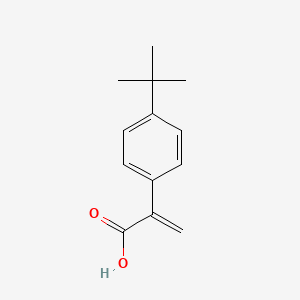
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H17ClFNO2. It is known for its unique structural properties, which include a fluorine atom attached to a pyrrolidine ring and a tert-butyl group. This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics .
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the fluorination of a pyrrolidine derivative followed by the introduction of a tert-butyl group. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor and tert-butylating agents like tert-butyl chloride. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds with active site residues, enhancing binding affinity and specificity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-tert-Butyl-3-chloropyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-tert-Butyl-3-bromopyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
1-tert-Butyl-3-iodopyrrolidine-3-carboxylic acid: Similar structure but with an iodine atom instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16FNO2 |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16FNO2/c1-8(2,3)11-5-4-9(10,6-11)7(12)13/h4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
HTJRNQRRBYYVGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCC(C1)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



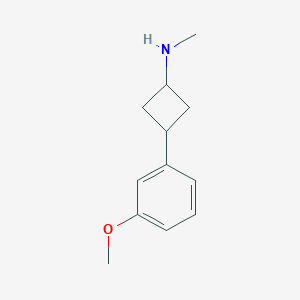
![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)

![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
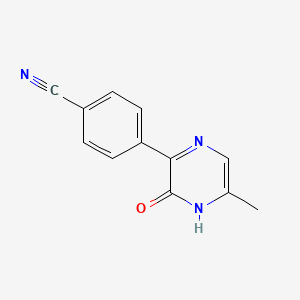


![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)
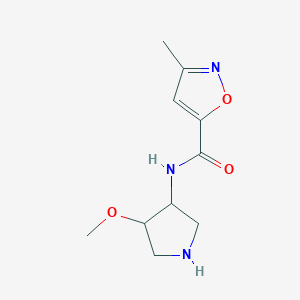
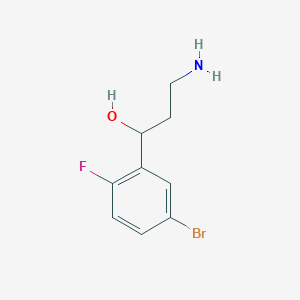
![{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223944.png)
